![molecular formula C25H19F2NO3 B2764390 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one CAS No. 866016-63-9](/img/structure/B2764390.png)
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one
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Overview
Description
This compound is a quinolone derivative, which is a class of compounds that are widely studied for their biological activity. Quinolones are known for their antibacterial properties and are used as antibiotics . The benzyl and ethoxybenzoyl groups attached to the quinolone core could potentially modify its properties and biological activity.
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, quinolones are known to undergo various reactions including substitutions at the benzylic position .Scientific Research Applications
Multicomponent Reactions (MCRs) and Drug Discovery
The compound’s structure suggests its potential as a building block in multicomponent reactions (MCRs). MCRs allow the rapid synthesis of complex molecules from multiple starting materials in a single step. Researchers can explore diverse libraries of compounds by varying the reactants. In drug discovery, MCRs play a crucial role in lead optimization, enabling the efficient creation of analogs with potential therapeutic properties .
Anti-Proliferative Effects on Activated T Cells
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one has been investigated for its impact on activated T cells. These immune cells play a critical role in immune responses, but excessive proliferation can lead to autoimmune diseases or transplant rejection. The compound’s anti-proliferative effects make it a candidate for modulating T cell responses .
Intramolecular Michael Addition and 2,5-Diketopiperazines
The compound undergoes an intriguing intramolecular aza-1,4-Michael addition, resulting in the formation of 2,5-diketopiperazines. This structural motif is prevalent in natural products and bioactive compounds. Researchers can explore the biological activities of these derivatives, potentially uncovering novel drug leads .
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline-based compounds have attracted attention due to their diverse pharmacological activities. Researchers may investigate the specific effects of 1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one within this class. Potential applications include antimicrobial, anticancer, and anti-inflammatory properties.
Photophysical Properties and Sensing Applications
Exploring the photophysical properties of this compound could lead to applications in sensing and imaging. Researchers may investigate its fluorescence, absorption, and emission characteristics. Quinoline derivatives have been used as fluorescent probes and sensors for metal ions, pH, and biomolecules .
Materials Science and Organic Electronics
Given its fluorinated quinoline core, this compound might find utility in materials science. Fluorination often enhances electronic properties, making it relevant for organic electronics. Researchers could explore its use in organic light-emitting diodes (OLEDs), solar cells, or field-effect transistors .
Mechanism of Action
properties
IUPAC Name |
1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-2-31-19-10-8-17(9-11-19)24(29)21-15-28(14-16-6-4-3-5-7-16)23-20(25(21)30)12-18(26)13-22(23)27/h3-13,15H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMUEVSXADSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one |
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